molecular formula C11H12N2O3 B11881141 Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B11881141
M. Wt: 220.22 g/mol
InChI Key: DHOLMRFZESPXTQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, alkyl halides, and various catalysts or bases . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate include:

Uniqueness

This compound is unique due to its specific fused-ring structure and the presence of nitrogen atoms in each ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)8-9-7(4-3-5-12-9)6-13-10(8)14/h3-5,8H,2,6H2,1H3,(H,13,14)

InChI Key

DHOLMRFZESPXTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=CC=N2

Origin of Product

United States

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